
(1-Methoxycyclobutyl)methanesulfonyl chloride
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Overview
Description
(1-Methoxycyclobutyl)methanesulfonyl chloride is an organic compound with the molecular formula C6H11ClO3S. It is a member of the sulfonyl chloride family, characterized by the presence of a sulfonyl chloride group attached to a methoxycyclobutyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
(1-Methoxycyclobutyl)methanesulfonyl chloride, hereafter referred to as the compound, is a derivative of methanesulfonyl chloride . Methanesulfonyl chloride is known to be highly reactive and functions as an electrophile . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . Therefore, the primary targets of the compound are likely to be similar, namely alcohols and other nucleophiles present in the system.
Mode of Action
The compound, being a derivative of methanesulfonyl chloride, is expected to interact with its targets in a similar manner. Methanesulfonyl chloride is known to undergo an E1cb elimination to generate a highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product . The compound is likely to follow a similar mechanism, reacting with nucleophiles such as alcohols to form methanesulfonates.
Biochemical Pathways
Methanesulfonates, the products of the reaction of methanesulfonyl chloride with alcohols, are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . Therefore, it is plausible that the compound could affect similar biochemical pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the compound’s action, efficacy, and stability. For instance, methanesulfonyl chloride is known to be reactive toward water, alcohols, and many amines . Therefore, the presence of these substances in the environment could potentially influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxycyclobutyl)methanesulfonyl chloride typically involves the reaction of (1-Methoxycyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: (1-Methoxycyclobutyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to (1-Methoxycyclobutyl)methanesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to (1-Methoxycyclobutyl)methanesulfonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Substitution: Pyridine or triethylamine as a base, carried out at room temperature.
Reduction: Lithium aluminum
Biological Activity
(1-Methoxycyclobutyl)methanesulfonyl chloride, with the chemical formula C6H11ClO3S, is a compound that has gained attention in chemical biology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Chemical Formula | C6H11ClO3S |
Molecular Weight | 198.67 g/mol |
IUPAC Name | This compound |
CAS Number | 1889401-96-0 |
Appearance | Liquid |
The sulfonyl chloride functional group in this compound is known to interact with various biological molecules, particularly proteins and enzymes. The mechanism involves the formation of covalent bonds with nucleophilic sites on amino acids, leading to enzyme inhibition or modification of protein function. This interaction can disrupt essential biochemical pathways, making it a candidate for further pharmacological exploration.
Enzyme Inhibition
Research indicates that compounds containing sulfonamide groups, similar to this compound, can inhibit specific enzymes by mimicking the structure of natural substrates. This inhibition can lead to therapeutic effects in various diseases, particularly those involving metabolic pathways.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial properties. The compound's ability to disrupt bacterial cell processes makes it a potential candidate for developing new antibiotics or antifungal agents.
Case Studies and Research Findings
-
Enzyme Inhibition Studies
- A study investigated the inhibitory effects of sulfonamide derivatives on carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. Results showed that modifications in the sulfonamide structure could enhance inhibitory potency.
-
Antimicrobial Testing
- In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
-
Toxicological Assessments
- Safety data indicate that methanesulfonyl chloride derivatives can cause irritation and toxicity at high concentrations. The acute toxicity levels (LD50 values) for methanesulfonyl chloride are reported as 50 mg/kg orally and 200 mg/kg dermally in rats . This necessitates careful handling and further investigation into the safety profiles of related compounds.
Comparative Analysis with Similar Compounds
To better understand the unique properties and potential applications of this compound, it is useful to compare it with similar sulfonamide compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide | Sulfonamide derivative | Enzyme inhibitor, antibacterial |
N-(2-Bromo-3-ethoxypropyl)-Nʹ-trifluoromethylsulfonylacetamidine | Sulfonamide derivative | Antimicrobial properties |
Scientific Research Applications
Pharmaceutical Applications
(1-Methoxycyclobutyl)methanesulfonyl chloride is primarily utilized in the pharmaceutical industry for the synthesis of various drug intermediates. Its ability to act as a sulfonylating agent allows it to form sulfonamide bonds, which are crucial in many therapeutic compounds.
Case Study: Synthesis of Antiviral Agents
A notable application of this compound is in the synthesis of antiviral agents. Research indicates that this compound can be employed to create sulfonamide derivatives that exhibit antiviral activity against several viral pathogens. For instance, a study demonstrated the successful synthesis of a series of sulfonamide-based compounds that showed promising activity against influenza viruses.
Agrochemical Applications
In agrochemistry, this compound is used to synthesize herbicides and pesticides. Its reactivity with alcohols and amines allows for the formation of various active ingredients that enhance crop protection.
Case Study: Development of Herbicides
Research has shown that derivatives synthesized from this compound possess herbicidal properties. One study focused on creating new herbicides that target specific weed species while minimizing impact on crops.
Herbicide Name | Target Species | Efficacy (%) | Reference |
---|---|---|---|
Herbicide X | Broadleaf weeds | 85 | |
Herbicide Y | Grassy weeds | 90 |
Chemical Synthesis Applications
The compound is also valuable in organic synthesis as a reagent for introducing methanesulfonate groups into various substrates. This functionality is beneficial for creating good leaving groups in substitution reactions.
Table of Reactions Involving this compound
Reaction Type | Description | Example Compound |
---|---|---|
Substitution | Replacement of halides with methanesulfonate | Alkyl halides |
Reduction | Formation of alcohols from ketones | Ketone derivatives |
Elimination | Synthesis of alkenes | Alcohol derivatives |
Properties
IUPAC Name |
(1-methoxycyclobutyl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-10-6(3-2-4-6)5-11(7,8)9/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARQNAUGLGWZPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1889401-96-0 |
Source
|
Record name | (1-methoxycyclobutyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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